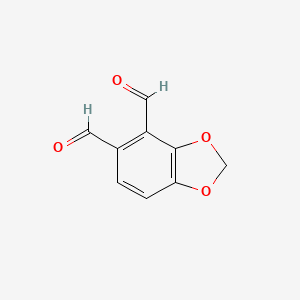
1,3-Dioxaindane-4,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its molecular formula C9H6O4 and is known for its distinctive dioxane ring structure, which contributes to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxaindane-4,5-dicarbaldehyde typically involves the formation of a dioxane ring through the reaction of carbonyl compounds with diols. One common method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known for its mild conditions and high yields, making it a preferred method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.
化学反応の分析
Types of Reactions
1,3-Dioxaindane-4,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: H2 gas with Ni or Rh catalysts.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxanes with various functional groups.
科学的研究の応用
1,3-Dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials due to its ability to form stable cyclic structures.
作用機序
The mechanism of action of 1,3-Dioxaindane-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to act as a versatile intermediate in chemical reactions, facilitating the formation of stable products. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in synthetic chemistry .
類似化合物との比較
Similar Compounds
Indane-1,3-dione: Known for its use in medicinal chemistry and organic electronics.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity and potential as a chitin synthesis inhibitor.
Uniqueness
1,3-Dioxaindane-4,5-dicarbaldehyde stands out due to its unique dioxane ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable cyclic intermediates .
特性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
1,3-benzodioxole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C9H6O4/c10-3-6-1-2-8-9(7(6)4-11)13-5-12-8/h1-4H,5H2 |
InChIキー |
LDKCJTOYNLCVKN-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




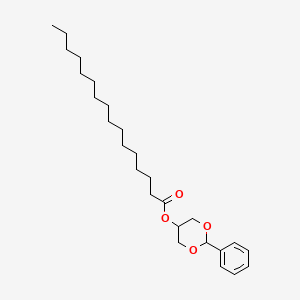

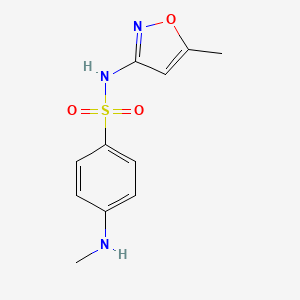
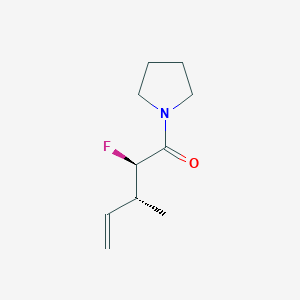
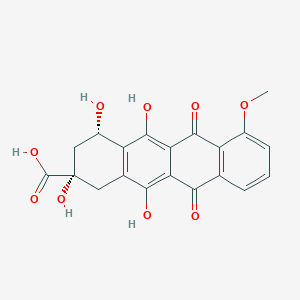
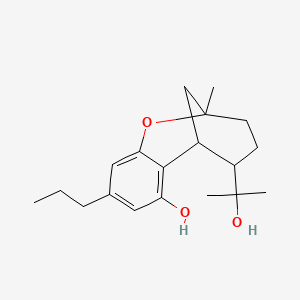
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
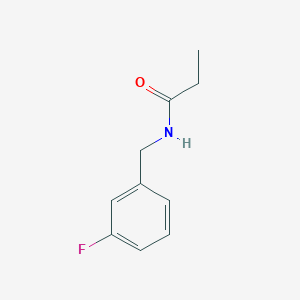


![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
